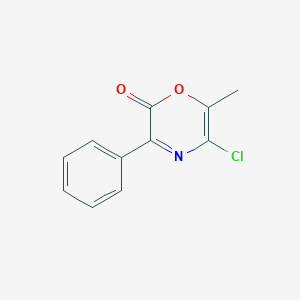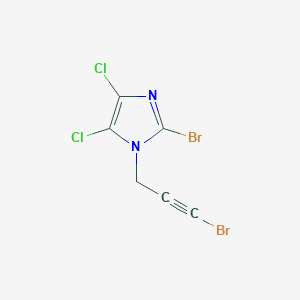![molecular formula C13H8O3S B12549855 8-Methoxynaphtho[2,3-b]thiophene-4,9-dione CAS No. 163459-39-0](/img/structure/B12549855.png)
8-Methoxynaphtho[2,3-b]thiophene-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxynaphtho[2,3-b]thiophene-4,9-dione is a complex organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 8-Methoxynaphtho[2,3-b]thiophene-4,9-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
8-Methoxynaphtho[2,3-b]thiophene-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Applications De Recherche Scientifique
8-Methoxynaphtho[2,3-b]thiophene-4,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in inhibiting certain biological pathways, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 8-Methoxynaphtho[2,3-b]thiophene-4,9-dione involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to induce oxidative stress and ferroptosis, leading to cell death. It also inhibits the MAPK signaling pathway, which is crucial for cell proliferation and survival. These combined effects make it a promising candidate for anti-cancer therapies .
Comparaison Avec Des Composés Similaires
8-Methoxynaphtho[2,3-b]thiophene-4,9-dione can be compared with other naphthoquinone derivatives:
8-Hydroxy-2-(2-thienylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione: This compound also exhibits anti-cancer properties but differs in its specific molecular interactions and efficacy.
Naphtho[2,3-c]thiophene-4,9-dione: Used in photovoltaic applications, this compound has different structural modifications that enhance its performance in solar cells.
8-Halo-substituted naphtho[2,3-b]thiophene-4,9-diones: These compounds are studied for their redox-active properties and potential in treating hyperproliferative disorders.
Propriétés
Numéro CAS |
163459-39-0 |
|---|---|
Formule moléculaire |
C13H8O3S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
8-methoxybenzo[f][1]benzothiole-4,9-dione |
InChI |
InChI=1S/C13H8O3S/c1-16-9-4-2-3-7-10(9)12(15)13-8(11(7)14)5-6-17-13/h2-6H,1H3 |
Clé InChI |
GPXMMGSLTKJRPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)


![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)

![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)

![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)

![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)
![1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene}](/img/structure/B12549825.png)

